5-(4-(Methylamino)phenyl)pent-4-yn-1-ol
Description
5-(4-(Methylamino)phenyl)pent-4-yn-1-ol is a secondary alcohol featuring a terminal alkyne moiety and a para-substituted phenyl ring with a methylamino group. This compound is structurally characterized by:
- Methylamino substituent: The -NHCH₃ group at the para position of the phenyl ring introduces hydrogen-bonding capability and moderate electron-donating effects.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
5-[4-(methylamino)phenyl]pent-4-yn-1-ol |
InChI |
InChI=1S/C12H15NO/c1-13-12-8-6-11(7-9-12)5-3-2-4-10-14/h6-9,13-14H,2,4,10H2,1H3 |
InChI Key |
GTHICLFLHYLOQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C#CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
The following compounds share the pent-4-yn-1-ol backbone but differ in aromatic substituents:
Key Observations :
- Electronic Effects: Nitro (-NO₂) and methoxy (-OCH₃) groups are electron-withdrawing and electron-donating, respectively, altering reactivity in cross-coupling reactions.
- Physical States : Nitro derivatives tend to crystallize (e.g., orange solid for 6), while methoxy derivatives remain oils (e.g., 7). The target compound’s state is inferred to be solid due to hydrogen-bonding capability.
- Synthesis Yields : High yields (95–99%) for nitro and methoxy analogs suggest robust synthetic routes, likely via Pd-catalyzed coupling.
Alkenol vs. Alkynol Derivatives
Compounds with double bonds (alkenols) instead of triple bonds (alkynols) exhibit distinct properties:
Key Differences :
Amino-Functionalized Analogs
Amino groups in similar compounds vary in substitution and position:
Key Contrasts :
Heterocyclic and Complex Derivatives
and describe compounds with fused heterocycles (e.g., imidazole, oxazole):
Comparison Insights :
- Spectroscopic Signatures : Heterocycles introduce distinct NMR signals (e.g., δH 7.75 for imidazole in 18).
Tables for Quick Reference
Table 1: Comparative Physical Properties
Table 2: Spectral Data Comparison
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
|---|---|---|
| 5-(4′-Nitrophenyl)pent-4-yn-1-ol | 8.13–8.18 (aryl H), 1.44 (OH) | 146.5 (C-NO₂), 79.5 (C≡C) |
| 5-(4′-Methoxyphenyl)pent-4-yn-1-ol | 6.78–7.35 (aryl H), 3.80 (OCH₃) | 159.1 (C-OCH₃), 87.9 (C≡C) |
Notes:
- Contradictions: reports 5-(4′-Nitrophenyl)pent-4-yn-1-ol as an orange solid (mp 30–32°C), whereas alkenol analogs () are yellowish solids, highlighting the impact of alkyne vs. alkene backbones on crystallinity.
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